
Quinotolast
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
喹托拉司是一种以抗过敏特性著称的小分子药物。其化学名称为5-(4-氧代-1-苯氧基-4H-喹啉-3-甲酰胺基)四唑钠一水合物。 喹托拉司最初由安斯泰来制药公司开发,作为一种介质释放抑制剂,在治疗免疫系统疾病、消化系统疾病和呼吸系统疾病方面有效 .
准备方法
合成路线及反应条件
喹托拉司的合成涉及多个步骤,从喹啉核心结构的制备开始。关键中间体4-氧代-1-苯氧基-4H-喹啉-3-羧酸是通过一系列反应合成的,包括环化和氧化。 该中间体随后与四唑反应,形成最终产物喹托拉司 .
工业生产方法
喹托拉司的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。 最终产物通常以钠盐的形式分离,以提高其稳定性和溶解度 .
化学反应分析
反应类型
喹托拉司会发生各种化学反应,包括:
氧化: 喹托拉司可以被氧化形成喹啉衍生物。
还原: 还原反应可以修饰喹啉核心,改变其药理特性。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物
科学研究应用
化学: 用作研究介质释放抑制剂的模型化合物。
生物学: 研究其对人肺细胞组胺释放和白三烯生成的影响。
医学: 作为治疗I型过敏相关疾病,包括哮喘和过敏性鼻炎的治疗方法。
作用机制
喹托拉司通过抑制肥大细胞和其他炎症细胞释放炎症介质来发挥其作用。它专门针对组胺和白三烯途径,减轻过敏反应的严重程度。 介质释放的抑制是通过稳定细胞膜和干扰细胞内信号通路来实现的 .
相似化合物的比较
类似化合物
曲尼司特: 另一种具有类似抗过敏特性的介质释放抑制剂。
胺碘酮: 以其抗炎和抗过敏作用而闻名。
培米罗斯特: 用于治疗过敏性结膜炎和哮喘。
雷皮里纳斯特: 一种具有类似作用机制的抗过敏剂.
喹托拉司的独特性
喹托拉司因其对组胺和白三烯释放的强效抑制作用而脱颖而出,与其他类似化合物相比,它在治疗严重过敏反应方面更有效。 其独特的化学结构也使其具有更高的结合亲和力和稳定性 .
生物活性
Quinotolast, chemically known as sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamido)tetrazolate monohydrate, is a novel compound primarily investigated for its antiallergic properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various experimental models, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of mediators involved in allergic reactions. Research indicates that it effectively inhibits the release of histamine , leukotrienes , and prostaglandins from mast cells and other inflammatory cells. These mediators are crucial in the pathophysiology of type I hypersensitivity reactions, such as asthma and allergic rhinitis.
- Histamine Release Inhibition : this compound significantly inhibits histamine release from rat peritoneal cells and human dispersed lung cells. Studies show that it can reduce histamine levels in a concentration-dependent manner without developing tachyphylaxis, which is a common issue with other antiallergic medications .
- Inhibition of Leukotrienes and Prostaglandins : In addition to histamine, this compound also inhibits the release of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2). For instance, at a concentration of 100 µg/ml, this compound completely inhibited PGD2 release and significantly reduced LTC4 release compared to sodium cromoglycate (SCG), a standard reference drug .
Efficacy in Animal Models
This compound has been evaluated in various animal models to assess its effectiveness against allergic reactions:
- Passive Cutaneous Anaphylaxis (PCA) : In studies involving rats and guinea pigs, this compound demonstrated potent inhibition of PCA, outperforming several reference drugs such as tranilast and amlexanox. The compound was effective when administered both orally and intravenously .
- Anaphylactic Bronchoconstriction : this compound also showed strong inhibitory effects on anaphylactic bronchoconstriction in rats, indicating its potential utility in treating asthma .
Comparative Analysis with Other Antiallergic Drugs
The following table summarizes the comparative efficacy of this compound against other antiallergic drugs in inhibiting histamine and leukotriene release:
Drug | Histamine Release Inhibition (%) | LTC4 Release Inhibition (%) | PGD2 Release Inhibition (%) |
---|---|---|---|
This compound | 100% | 54% | 100% |
Sodium Cromoglycate | 33% | 100% | 33% |
Tranilast | Weak inhibition | - | - |
Case Studies
Recent research has highlighted this compound's potential beyond traditional antiallergic applications. A study identified this compound as a candidate for repurposing in cancer therapy due to its inhibitory effects on inorganic pyrophosphatase 1 (PPA1), an enzyme linked to poor patient survival rates in various cancers . This suggests that this compound may have broader implications for treating inflammatory diseases and certain malignancies.
属性
CAS 编号 |
101193-40-2 |
---|---|
分子式 |
C17H12N6O3 |
分子量 |
348.32 g/mol |
IUPAC 名称 |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
InChI 键 |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
规范 SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
Key on ui other cas no. |
101193-40-2 |
同义词 |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。